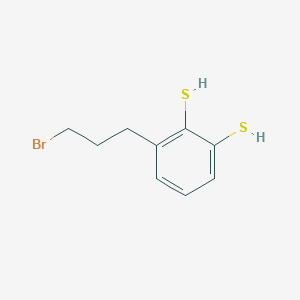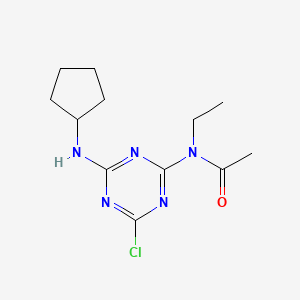![molecular formula C21H20N2O4 B13142138 3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- is a complex organic compound characterized by a pyrrolidine ring, a biphenyl moiety, and a cyano group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the biphenyl moiety. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidine derivatives and biphenyl-containing molecules. Compared to these compounds, 3-Pyrrolidineaceticacid,5-[[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)- is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities and applications .
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 2-[(3S,5S)-5-[[4-(4-cyanophenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C21H20N2O4/c1-26-20(24)11-17-10-18(23-21(17)25)13-27-19-8-6-16(7-9-19)15-4-2-14(12-22)3-5-15/h2-9,17-18H,10-11,13H2,1H3,(H,23,25)/t17-,18-/m0/s1 |
InChI-Schlüssel |
KCAMYTLDUGTUIS-ROUUACIJSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Kanonische SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


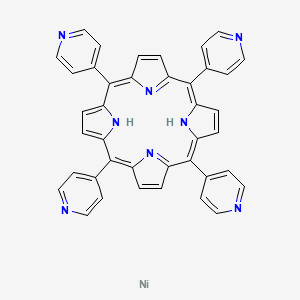
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
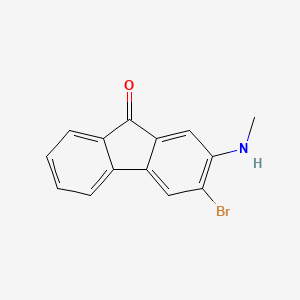
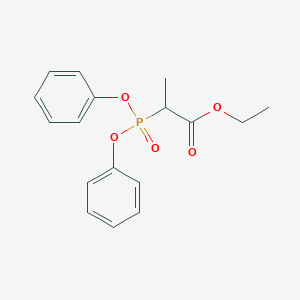
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
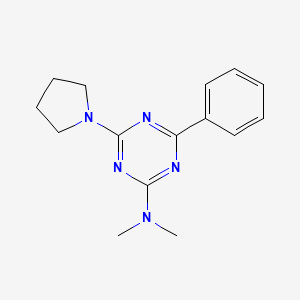
![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)

